4-Ethyl-3-(methylsulfonyl)-4H-1,2,4-triazole

Overview

Description

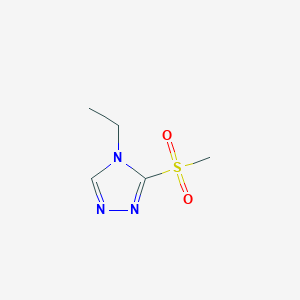

4-Ethyl-3-(methylsulfonyl)-4H-1,2,4-triazole is an organic compound belonging to the triazole family. Triazoles are a class of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This specific compound is characterized by the presence of an ethyl group at the 4-position and a methylsulfonyl group at the 3-position of the triazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(methylsulfonyl)-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazine with methylsulfonyl chloride in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(methylsulfonyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are typical reagents.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Dihydrotriazole derivatives.

Substitution: Various alkyl or aryl substituted triazoles.

Scientific Research Applications

4-Ethyl-3-(methylsulfonyl)-4H-1,2,4-triazole has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(methylsulfonyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The methylsulfonyl group enhances the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 4-Methyl-3-(methylsulfonyl)-4H-1,2,4-triazole

- 4-Ethyl-3-(ethylsulfonyl)-4H-1,2,4-triazole

- 4-Propyl-3-(methylsulfonyl)-4H-1,2,4-triazole

Uniqueness

4-Ethyl-3-(methylsulfonyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

Introduction

4-Ethyl-3-(methylsulfonyl)-4H-1,2,4-triazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. As a derivative of the 1,2,4-triazole class, it exhibits diverse pharmacological properties that merit detailed exploration.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring substituted with an ethyl group and a methylsulfonyl group, contributing to its unique biological profile.

Overview

Research indicates that 1,2,4-triazole derivatives possess significant antibacterial properties. A study highlighted the synthesis of various triazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The findings suggest that compounds similar to this compound exhibit potent antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against various pathogens .

Case Studies

- Antibacterial Efficacy : In a comparative study of triazole derivatives, compounds were synthesized and tested against E. coli, S. aureus, and Pseudomonas aeruginosa. The results indicated that specific derivatives exhibited MIC values comparable to or better than standard antibiotics like ciprofloxacin .

- Mechanism of Action : The antibacterial action of triazoles is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. This mechanism was observed in derivatives where structural modifications enhanced their activity against resistant strains .

Summary Table of Antimicrobial Activity

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 0.5 |

| S. aureus | 0.25 | |

| Pseudomonas aeruginosa | 1.0 |

Overview

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research has demonstrated that triazole derivatives can modulate inflammatory cytokine release in vitro.

Case Studies

- Cytokine Modulation : A recent study evaluated the influence of triazole derivatives on TNF-α and IL-6 production in peripheral blood mononuclear cells (PBMCs). Compounds showed a significant reduction in TNF-α levels by approximately 44–60%, indicating potential as anti-inflammatory agents .

- In Vivo Models : In animal models of inflammation induced by carrageenan, certain triazole derivatives exhibited reduced paw edema comparable to standard anti-inflammatory drugs like ibuprofen .

Summary Table of Anti-inflammatory Activity

| Compound | Cytokine Assessed | Effect (%) Reduction |

|---|---|---|

| This compound | TNF-α | 50 |

| IL-6 | 30 |

Toxicity and Safety Profile

Toxicity studies conducted on various triazole derivatives have shown low cytotoxicity in human cell lines at therapeutic doses. The viability of PBMCs remained above 94% when treated with up to 100 µg/mL concentrations of these compounds .

Properties

IUPAC Name |

4-ethyl-3-methylsulfonyl-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3O2S/c1-3-8-4-6-7-5(8)11(2,9)10/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNSFNNQSGVLRSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NN=C1S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.